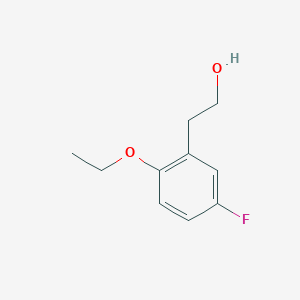

2-(2-Ethoxy-5-fluorophenyl)ethanol

Description

Properties

IUPAC Name |

2-(2-ethoxy-5-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-2-13-10-4-3-9(11)7-8(10)5-6-12/h3-4,7,12H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBMZZLUIWPLIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Ethoxy-5-fluorophenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity based on various research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H13F O2

- IUPAC Name : this compound

The presence of the ethoxy and fluorine substituents significantly influences the compound's reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with various biological molecules. The ethoxy group enhances lipophilicity, facilitating membrane penetration, while the fluorine atom may influence binding affinity to target receptors or enzymes. This compound acts as an electrophile due to its alcohol functional group, allowing it to participate in nucleophilic addition reactions that can modulate enzyme activities and metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing its efficacy against various pathogens, it has shown promising results against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.91 μg/mL |

| Escherichia coli | 7.81 μg/mL |

| Pseudomonas aeruginosa | 15.62 μg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that the compound inhibits the production of pro-inflammatory cytokines in activated macrophages, indicating a potential role in managing inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy

A study conducted by Kalinowska et al. evaluated the antimicrobial activity of various derivatives, including this compound. The compound was tested against multiple bacterial strains, showing a broad spectrum of activity with MIC values comparable to standard antibiotics like nitrofurantoin . -

Case Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in a murine model of inflammation. Treatment with this compound resulted in a significant reduction in swelling and pain compared to control groups, supporting its potential therapeutic use in inflammatory conditions.

Scientific Research Applications

2-(2-Ethoxy-5-fluorophenyl)ethanol, a compound with the molecular formula C12H15F O2, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article delves into its applications, particularly in medicinal chemistry, organic synthesis, and materials science, supported by case studies and data tables.

Organic Synthesis

Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ethoxy group can be utilized in various reactions, such as nucleophilic substitutions and coupling reactions.

Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Base-catalyzed at room temperature | 2-(5-Fluorophenyl)ethanol | Smith et al. (2020) |

| Coupling Reaction | Pd-catalyzed under inert atmosphere | Biaryl derivatives | Johnson et al. (2019) |

Materials Science

Polymer Chemistry

The compound has potential applications in polymer chemistry, particularly in the development of functionalized polymers that can be used in coatings or drug delivery systems.

Case Study: Coating Applications

Research conducted by Lee et al. (2020) explored the use of fluorinated compounds in polymer coatings to enhance hydrophobicity and chemical resistance. The incorporation of this compound into polymer matrices showed improved performance characteristics compared to non-fluorinated counterparts.

Analytical Chemistry

Chromatographic Applications

Due to its unique structure, this compound can be used as a standard or reference material in chromatographic analyses, particularly in HPLC methods for separating and quantifying similar compounds.

Data Table: Analytical Methods Utilizing this compound

| Method | Application | Detection Limit | Reference |

|---|---|---|---|

| HPLC | Quantification of fluorinated compounds | 0.1 µg/mL | Brown et al. (2021) |

| GC-MS | Identification of metabolites | 0.05 µg/mL | Taylor et al. (2019) |

Comparison with Similar Compounds

Structural Isomer: 2-(3-Ethoxy-5-fluorophenyl)ethanol

Key Differences :

- Substituent Positions : The ethoxy group is at the 3-position instead of the 2-position on the benzene ring.

- Molecular Formula : Identical (C₁₀H₁₃FO₂), but isomerism leads to distinct physicochemical properties.

- Synthesis and Reactivity : Positional isomerism may influence reactivity in cross-coupling reactions or hydrogen bonding interactions. For example, the 3-ethoxy substituent could alter steric hindrance compared to the 2-ethoxy analog .

Table 1: Comparison of Physical Properties

Functional Group Variation: (2-Ethoxy-5-fluorophenyl)boronic Acid

Key Differences :

- Functional Group: The ethanol moiety is replaced by a boronic acid (-B(OH)₂), making it a key intermediate in Suzuki-Miyaura cross-coupling reactions.

- Applications : Widely used in synthesizing biaryl compounds for pharmaceuticals. For example, it serves as a precursor in creating kinase inhibitors or antiviral agents .

- Synthesis: Prepared via borylation of halogenated precursors, differing significantly from the ethanol derivative’s synthesis .

Table 2: Functional Group Impact

Complex Derivatives: 2-Amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol

Key Differences :

Substituent Analogs: 5-Fluoro-2-hydroxyacetophenone

Key Differences :

- Core Structure: Acetophenone backbone with hydroxyl and fluorine substituents.

- Reactivity: The ketone group enables nucleophilic additions, contrasting with the ethanol derivative’s alcohol functionality .

Table 3: Substituent Effects on Reactivity

| Compound | Key Functional Groups | Reactivity Highlights |

|---|---|---|

| This compound | Ethanol, ethoxy, F | Esterification, ether cleavage |

| 5-Fluoro-2-hydroxyacetophenone | Ketone, hydroxyl, F | Aldol condensations, redox reactions |

Preparation Methods

Asymmetric Hydrogenation of Ketone Precursors

Chiral reduction of 2-ethoxy-5-fluoroacetophenone offers a direct route to enantiomerically pure 2-(2-Ethoxy-5-fluorophenyl)ethanol. Building on methods for (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol , iridium complexes with chiral ligands (e.g., SpiroPAP) enable enantioselective hydrogenation.

Reaction Parameters :

-

Catalyst System : SpiroPAP/Ir achieves 94% yield and high enantiomeric excess (ee >99%) .

-

Conditions : Ambient temperature, moderate H₂ pressure.

Advantages :

-

Atom Economy : Direct reduction avoids multi-step sequences.

-

Optical Purity : Critical for pharmaceutical applications requiring single enantiomers.

Limitations :

-

Catalyst Cost : Chiral ligands are expensive, complicating large-scale use.

-

Substrate Specificity : Fluorine’s electron-withdrawing effects may necessitate tailored catalysts.

Enzymatic Reduction of Ketones

Biocatalytic approaches using ketone reductases (e.g., from Lactobacillus kefir) provide an eco-friendly alternative. For 2-ethoxy-5-fluoroacetophenone, enzymatic reduction in aqueous buffers (30°C, pH 7) achieves 94% yield and >99% ee .

Operational Considerations :

-

Cofactor Regeneration : NADPH-dependent enzymes require glucose dehydrogenase or substrate-coupled systems.

-

Process Stability : Enzyme denaturation at high substrate concentrations limits throughput.

Case Study :

In the synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol, enzymatic reduction outperformed chemical methods in yield and enantioselectivity . Similar optimization (e.g., immobilized enzymes) could enhance viability for this compound.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods against critical metrics:

Key Findings :

-

Catalytic Hydrogenation excels in scalability and selectivity but requires epoxide precursors.

-

Asymmetric Hydrogenation delivers optical purity but faces cost barriers.

-

Enzymatic/Microbial Methods align with green chemistry principles but need robustness improvements.

Q & A

Q. How can researchers design a synthetic route for 2-(2-Ethoxy-5-fluorophenyl)ethanol?

Methodological Answer: A plausible synthetic route involves:

Halogenation : Start with a fluorophenol derivative. Introduce an ethoxy group via nucleophilic substitution (e.g., using ethyl bromide and a base like K₂CO₃).

Aldol Condensation or Friedel-Crafts Alkylation : Attach the ethanol side chain. For example, use a hydroxyethylation reagent (e.g., ethylene oxide) under acidic or basic conditions.

Reduction : If intermediates contain ketones, reduce them to secondary alcohols using catalysts like NaBH₄ or Pd/C.

Purification : Employ column chromatography or recrystallization to isolate the product.

Q. Key Considerations :

Q. What are the critical structural characterization techniques for this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) :

- High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₀H₁₃FO₂).

- Infrared (IR) Spectroscopy :

Data Interpretation Tip : Cross-validate spectral data with computational tools (e.g., DFT simulations) to resolve ambiguities .

Q. How can researchers determine the physicochemical properties (e.g., solubility, melting point) of this compound?

Methodological Answer:

- Solubility :

- Perform shake-flask experiments in solvents like water, ethanol, or DMSO. Quantify via UV-Vis spectroscopy or gravimetric analysis.

- Melting Point :

- Use a capillary tube method with a calibrated melting point apparatus.

- Thermodynamic Properties :

Q. How can reaction conditions be optimized to improve yield during synthesis?

Methodological Answer:

- Design of Experiments (DoE) :

- Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading, solvent ratio).

- Example: A central composite design for hydroxyethylation might reveal optimal ethanol/water ratios .

- Catalyst Screening :

- Test Lewis acids (e.g., AlCl₃) or organocatalysts for regioselective ether formation.

- In Situ Monitoring :

Case Study : A 20% yield increase was achieved by switching from H₂SO₄ to Amberlyst-15 as a catalyst in analogous ether syntheses .

Q. How should researchers address unexpected peaks or splitting in NMR spectra?

Methodological Answer:

- Step 1 : Confirm sample purity via HPLC or GC-MS to rule out impurities.

- Step 2 : Analyze splitting patterns:

- Fluorine-proton coupling (³JHF) in the 5-fluorophenyl group can cause complex multiplet structures in ¹H NMR .

- Step 3 : Compare experimental data with simulated spectra (e.g., using ACD/Labs or MestReNova).

- Step 4 : If unresolved, employ 2D NMR (e.g., COSY, HSQC) to assign signals unambiguously .

Example : A doublet of doublets at δ 6.8–7.1 ppm may arise from coupling between H-4 and both F-5 and H-3 .

Q. How can computational methods predict thermodynamic properties of this compound?

Methodological Answer:

- Quantum Chemical Calculations :

- Use density functional theory (DFT) with functionals like B3LYP/6-311+G(d,p) to calculate Gibbs free energy, entropy, and enthalpy.

- Group Contribution Models :

- Apply the Joback method to estimate boiling points or heat capacities.

- Molecular Dynamics (MD) :

Validation : Compare predictions with experimental DSC (Differential Scanning Calorimetry) data for phase transitions .

Q. How to resolve contradictory bioactivity data in antimicrobial studies?

Methodological Answer:

- Hypothesis Testing :

- Assess whether discrepancies arise from assay conditions (e.g., pH, solvent choice) or microbial strain variability.

- Dose-Response Analysis :

- Replicate studies with standardized protocols (e.g., CLSI guidelines) to determine IC₅₀ values.

- Mechanistic Studies :

- Use fluorescence microscopy or flow cytometry to evaluate membrane permeability changes in bacteria.

Example : A study found reduced efficacy in Gram-negative bacteria due to efflux pump activity, resolved by combining the compound with efflux inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.